2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 877964-68-6
VCID: VC7494322
InChI: InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
SMILES: C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl
Molecular Formula: C12H14ClN3S
Molecular Weight: 267.78

2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

CAS No.: 877964-68-6

Cat. No.: VC7494322

Molecular Formula: C12H14ClN3S

Molecular Weight: 267.78

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine - 877964-68-6

Specification

CAS No. 877964-68-6
Molecular Formula C12H14ClN3S
Molecular Weight 267.78
IUPAC Name 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
Standard InChI InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
Standard InChI Key GVIHGUXIETVAQF-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl

Introduction

Chemical Identity and Structural Features

Molecular Identity

2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine is defined by the molecular formula C₁₂H₁₄ClN₃S and a molecular weight of 267.78 g/mol . The compound’s structure integrates a seven-membered cycloheptane ring fused with a thieno[2,3-d]pyrimidine system, distinguished by a chloromethyl group at position 2 and an amine substituent at position 4 (Figure 1).

Table 1: Key Identifiers

PropertyValue
CAS Number877964-68-6
IUPAC Name2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine
Synonyms5H-Cyclohepta thieno[2,3-d]pyrimidin-4-amine, 2-(chloromethyl)-6,7,8,9-tetrahydro-

Structural Analysis

The molecule’s bicyclic framework combines aromatic (thienopyrimidine) and aliphatic (cycloheptane) regions, conferring distinct electronic properties. Density functional theory (DFT) calculations predict a planar thienopyrimidine system with partial conjugation to the cycloheptane ring, while the chloromethyl group introduces steric and electronic effects critical for reactivity.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of this compound typically involves multistep strategies, as exemplified by protocols from ACS Omega (2022) :

Cyclization and Chloromethylation

  • Base-Mediated Cyclization: A precursor such as 3-(4-nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta thieno[2,3-d]pyrimidin-4-(5H)-one is refluxed in aqueous KOH (6%, 60 mL) for 2 hours to induce ring closure .

  • Chloromethylation: The intermediate undergoes nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) in acetone at 60°C for 8 hours, achieving yields of 58–88% .

Table 2: Optimization Parameters

ParameterOptimal Condition
Temperature60–80°C
SolventAcetone/DMF
CatalystK₂CO₃
Reaction Time8–24 hours

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.67 (m, 4H, cycloheptane CH₂), 2.73 (m, 2H, CH₂), and 4.37 (s, 2H, ClCH₂) .

  • IR (KBr): Peaks at 1648 cm⁻¹ (C=O stretch) and 3407 cm⁻¹ (N-H bend) .

Physicochemical Properties

Predicted Properties

Computational models estimate a density of 1.380±0.06 g/cm³ and a pKa of 5.24±0.20, indicating moderate solubility in polar aprotic solvents .

Table 3: Experimental vs. Predicted Data

PropertyExperimental ValuePredicted Value
Melting PointNot reported223–225°C (analog)
LogP-2.81 (AlogPS)

Stability Profile

The chloromethyl group renders the compound sensitive to hydrolysis, necessitating storage under anhydrous conditions at -20°C.

SupplierLocationPurity
Nanjing Chemlin ChemicalChina95%
Shanghai Haohong PharmaChinaResearch
VulcanChemGlobal>98%

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